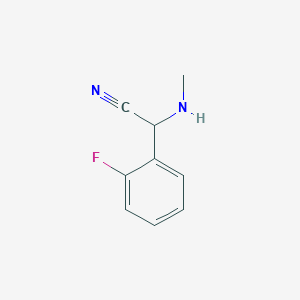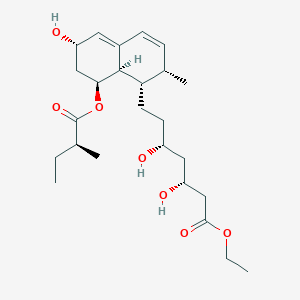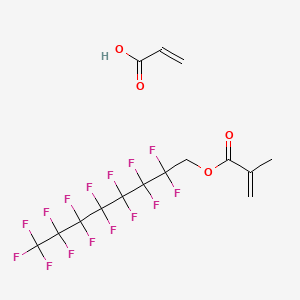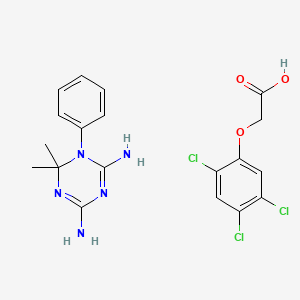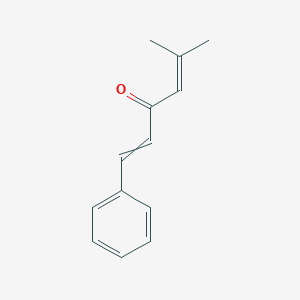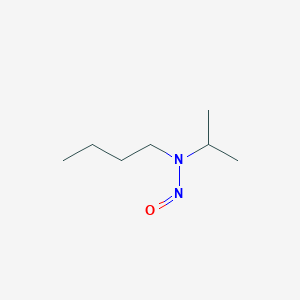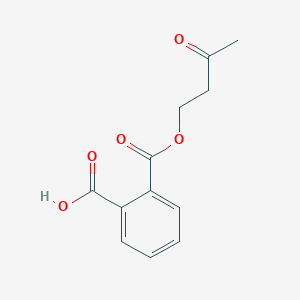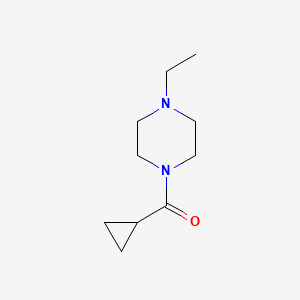
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone is a complex organic compound with the molecular formula C22H28O3 It is a derivative of pregnane, a steroid nucleus, and features a gamma-lactone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone involves multiple steps, typically starting from simpler steroid precursors. One common method involves the oxidation of pregnane derivatives followed by cyclization to form the gamma-lactone ring. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can lead to the formation of alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in hormone-related treatments.
Industry: The compound is used in the production of various steroid-based pharmaceuticals
Mécanisme D'action
The mechanism of action of (17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors, modulating gene expression, and influencing various cellular processes. The exact pathways and molecular targets are still under investigation, but its structure suggests significant potential for biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17-Hydroxy-3-oxo-17Alpha-pregna-4,20-diene-21-carboxylic Acid Gamma-Lactone
- Gamma-Butyrolactone
- Carbohydrate-Based Lactones
Uniqueness
What sets (17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone apart from similar compounds is its unique steroid nucleus combined with a gamma-lactone ring. This combination provides distinct chemical properties and potential biological activities that are not commonly found in other lactones or steroid derivatives .
Propriétés
Formule moléculaire |
C22H26O3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione |
InChI |
InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,8,12-13,16-18H,5-7,9-11H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 |
Clé InChI |
VJEJPLSXAMPFHO-WNHSNXHDSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45C=CC(=O)O5)C |
SMILES canonique |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45C=CC(=O)O5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




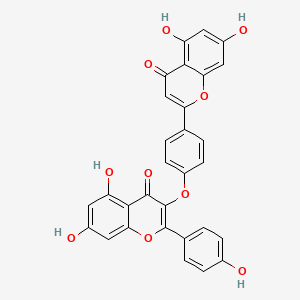
![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
